1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
Description
1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a heterocyclic compound featuring a benzodioxole moiety linked via a sulfanyl-ethanone bridge to a pyrimidine ring substituted with a thiophene and a trifluoromethyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its design combines aromatic heterocycles (benzodioxole, thiophene) with a trifluoromethylated pyrimidine core, which are known to enhance metabolic stability and binding affinity in drug discovery .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3S2/c19-18(20,21)16-7-11(15-2-1-5-27-15)22-17(23-16)28-8-12(24)10-3-4-13-14(6-10)26-9-25-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHOZRHTZRJDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxole moiety, a thiophene ring, and a pyrimidine derivative, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 395.36 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzodioxole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiophene and pyrimidine derivatives have been associated with the inhibition of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have indicated that similar compounds can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression, leading to selective cytotoxicity in tumor cells .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of benzodioxole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. In vitro studies have demonstrated that certain derivatives can scavenge free radicals and reduce neuronal cell death in models of oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of benzodioxole derivatives found that several compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Candida albicans and S. aureus . The study concluded that structural modifications significantly influenced the antimicrobial potency .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| Compound C | 4 | C. albicans |
Case Study 2: Anticancer Activity
In another investigation, a series of thiophene-containing compounds were tested for their ability to inhibit TrxR activity. The results showed that certain derivatives had IC50 values below 10 µM, indicating potent inhibition which could be leveraged for anticancer drug development .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 5.5 | TrxR Inhibition |
| Compound E | 8.0 | Apoptosis Induction |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. A notable study identified that the compound's structural analogs effectively inhibited the proliferation of colorectal cancer cells by triggering cell cycle arrest and apoptotic pathways .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways related to cell survival and apoptosis. For example, molecular docking studies have shown that these compounds can interact with specific protein targets crucial for tumor growth . This interaction often leads to the inhibition of enzymes that are vital for cancer cell metabolism.
Biological Research
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses bactericidal and fungicidal activities, making it a candidate for developing new antimicrobial agents . The effectiveness of these compounds in inhibiting microbial growth suggests potential applications in treating infections caused by resistant strains.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds have revealed promising results. These studies suggest that the compound may play a role in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases . Further research is needed to elucidate the exact mechanisms involved.
Material Science
Synthesis of Novel Materials
In material science, this compound has been utilized as a precursor for synthesizing novel organic materials. Its unique chemical structure allows for the creation of materials with tailored electronic properties, which are essential for applications in organic electronics and photonics .
Data Table: Summary of Applications
Case Studies
- Colorectal Cancer Study : A study published in 2022 explored the effects of similar compounds on colorectal cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers upon treatment with the compound .
- Antimicrobial Efficacy : Another research focused on testing various derivatives against common pathogens. The findings demonstrated that several derivatives exhibited potent antimicrobial activity, supporting their potential use in clinical applications .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
Key Observations :
- Sulfanyl Linkage: The sulfanyl-ethanone bridge introduces conformational flexibility, contrasting with rigid sulfonyl or carbonyl linkages in related compounds (e.g., ). This may influence binding kinetics .
- Thiophene vs.
Physicochemical Properties
- Solubility: The benzodioxole and pyrimidine groups confer moderate polarity, while the trifluoromethyl and thiophene substituents enhance lipophilicity (logP ~3.5 estimated). This contrasts with dihydropyrimidinones (), which exhibit higher solubility due to their saturated rings .
- Thermal Stability: The trifluoromethyl group likely increases thermal stability (Tₘ >200°C predicted), surpassing non-fluorinated analogs .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Methodological Answer : The compound can be synthesized via S-alkylation reactions involving a benzodioxolyl ethanone precursor and a pyrimidinyl thiol intermediate. Key steps include:
- Reagent Selection : Use NaH as a base in THF for deprotonation of the thiol group, followed by nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
- Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry of substituents.
- Mass Spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction for unambiguous structural confirmation, using SHELX software for refinement .
Q. How can crystallographic data resolve uncertainties in the compound’s molecular geometry?
- Methodological Answer : X-ray crystallography is critical for determining bond angles, torsion angles, and intermolecular interactions. For example:
- Space Group : Triclinic (common for asymmetric molecules) .
- Hydrogen Bonding : Weak C–H···O and N–H···O interactions stabilize the crystal lattice, as observed in structurally similar pyrimidinone derivatives .
- Validation : Compare experimental bond lengths (e.g., C–S bond: ~1.75–1.80 Å) with DFT-calculated values to detect anomalies .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Test Organisms : Use Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria, and fungi (e.g., Candida albicans) .
- Assays :
- Minimum Inhibitory Concentration (MIC) : Serial dilution in microtiter plates (0.03–0.25 μmol/mL range).
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC.
- Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only blanks.
- Statistical Analysis : Use ANOVA to compare activity across strains .
Q. How to address contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and DSC (melting point consistency) .
- Structural Analog Comparison : Compare results with analogs (e.g., trifluoromethyl vs. methyl substituents) to isolate substituent effects.
- Experimental Replication : Repeat assays under standardized conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C incubation) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR).
- Grid Parameters : Center on active site residues (e.g., Asp27, Phe92 in S. aureus DHFR).
- Scoring : Prioritize poses with lowest ΔG (e.g., −9.5 kcal/mol).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
Q. How to optimize synthesis yield using Design of Experiments (DoE)?
- Methodological Answer :
- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).
- Response Surface Methodology : Central Composite Design (CCD) to model interactions.
- Statistical Tools : Use JMP or Minitab to identify optimal conditions (e.g., 80°C, 10 mol% catalyst in THF increases yield to 78%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
